

Application Notes: Chymotrypsin Activity Assay Using MeO-Suc-Arg-Pro-Tyr-pNA

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Compound of Interest		
Compound Name:	MeO-Suc-Arg-Pro-Tyr-pNA	
Cat. No.:	B10855543	Get Quote

These application notes provide a detailed protocol for determining chymotrypsin activity using the chromogenic substrate N-Methoxycarbonyl-L-succinyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA). This assay is a reliable and widely used method in research and drug development for studying enzyme kinetics, screening for inhibitors, and quantifying enzymatic activity in various samples.

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic peptide substrate **MeO-Suc-Arg-Pro-Tyr-pNA** by chymotrypsin.[1] Chymotrypsin, a serine protease, specifically hydrolyzes the amide bond C-terminal to the tyrosine residue in the substrate sequence.[2][3] This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1][4] The rate of pNA formation is directly proportional to the chymotrypsin activity in the sample.[4] The reaction can be monitored continuously in a kinetic assay or measured at a fixed endpoint after stopping the reaction.

The enzymatic reaction is as follows:

MeO-Suc-Arg-Pro-Tyr-pNA + H₂O ---(Chymotrypsin)---> MeO-Suc-Arg-Pro-Tyr-OH + p-nitroaniline (pNA)[4]

Data Presentation



The following table summarizes the key quantitative parameters for the chymotrypsin activity assay.

Parameter	Value	Source(s)
Substrate	MeO-Suc-Arg-Pro-Tyr-pNA (S- 2586)	[1][4]
Wavelength (λ)	405 nm	[1][4][5]
Recommended pH	7.8 - 8.3	[4][6]
Recommended Temperature	25°C or 37°C	[4][5]
Molar Extinction Coeff. of pNA	10,660 M ⁻¹ cm ⁻¹ (at 405 nm, pH > 7)	
Linear Range	0.05 - 1.0 μkat/L (3 - 60 U/L)	[4]
Stopping Reagent	20% Acetic Acid (for endpoint assay)	[4]

Experimental Protocols

This section provides detailed methodologies for reagent preparation and two common assay procedures: the initial rate (kinetic) method and the acid-stopped (endpoint) method.

Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results. Use high-purity water and analytical-grade reagents.

- Assay Buffer (Tris/Calcium Buffer, pH 8.3):
 - Tris(hydroxymethyl)aminomethane (Tris): 12.1 g (100 mmol/L)
 - Sodium Chloride (NaCl): 56.2 g (960 mmol/L)
 - Dissolve in 800 mL of distilled water.
 - Adjust pH to 8.3 at 25°C using 1 mol/L HCl.



- Add 10 mL of 1 mol/L Calcium Chloride (CaCl₂) solution.
- Bring the final volume to 1000 mL with distilled water.
- Storage: The buffer is stable for up to two months when stored at 2-8°C.[4]
- Substrate Stock Solution (e.g., 1.4 mM):
 - The molecular weight of MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) is 705.3 g/mol .[4]
 - To prepare a 1.4 mM stock solution, dissolve 1 mg of the substrate in 1 mL of a suitable solvent like DMSO or distilled water. Vortex to ensure it is fully dissolved.
 - Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.
 Avoid repeated freeze-thaw cycles.
- Chymotrypsin Sample Preparation:
 - Dissolve or dilute the chymotrypsin-containing sample in cold 1 mmol/L HCl to a stock concentration of approximately 0.1 g/L.[4]
 - This stock solution is stable for over two weeks at 2-8°C.[4]
 - Immediately before the assay, prepare a working dilution (e.g., 1:200) in 1 mmol/L HCl.[4]
 The final concentration should be within the linear range of the assay.
 - Note: To prevent enzyme adsorption to surfaces, especially with pure protein samples, it is advisable to include 0.1% Carbowax 6000 or 1% albumin in the dilution buffer.[4]
- Stopping Reagent (for Endpoint Assay):
 - Prepare a 20% (v/v) solution of acetic acid in distilled water.[4]

Assay Procedure: Initial Rate (Kinetic) Method

This method is preferred for enzyme kinetic studies as it measures the initial velocity of the reaction. The procedure below is for a standard 1 mL cuvette-based assay but can be adapted for a 96-well plate format.[5]



- Set up the Spectrophotometer: Set the wavelength to 405 nm and the temperature to 37°C.
- Prepare Reaction Mixture: In a 1 cm semi-microcuvette, add the following:
 - 800 μL of pre-warmed Assay Buffer.
 - 100 μL of the diluted chymotrypsin sample.
- Pre-incubate: Mix gently by inversion and pre-incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.[4]
- Initiate Reaction: Add 100 μL of the Substrate Stock Solution to the cuvette.
- Measure Absorbance: Immediately mix by inversion and start recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.
- Data Analysis:
 - Plot absorbance versus time.
 - Determine the maximum linear rate (ΔA_{405} /min) from the initial phase of the reaction.
 - Calculate the chymotrypsin activity using the following formula: Activity (U/L) = (ΔA₄₀₅/min
 * Total Volume (mL) * 1000) / (ε * Path Length (cm) * Sample Volume (mL))
 - Where ε (molar extinction coefficient of pNA) = 10,660 M⁻¹cm⁻¹

Assay Procedure: Acid-Stopped (Endpoint) Method

This method is suitable for high-throughput screening where multiple samples are processed simultaneously.

- Prepare Reactions: In separate microcentrifuge tubes, add:
 - 800 μL of Assay Buffer.
 - 100 μL of the diluted chymotrypsin sample (or a blank of 1 mmol/L HCl for the control).
- Pre-incubate: Incubate the tubes at 37°C for 5 minutes.

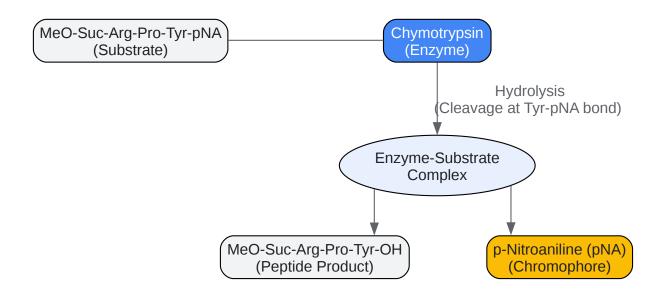


- Initiate Reaction: Add 100 μL of the Substrate Stock Solution to each tube. Mix and incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
- Stop Reaction: Stop the reaction by adding 100 μL of 20% Acetic Acid.[4]
- Measure Absorbance: Transfer the solution to a 96-well plate or cuvette and measure the final absorbance at 405 nm.[4]
- Data Analysis:
 - Subtract the absorbance of the blank from the absorbance of the samples.
 - Calculate the amount of pNA produced and subsequently the enzyme activity.

Visualizations

Enzymatic Reaction Pathway

The diagram below illustrates the cleavage of the chromogenic substrate by chymotrypsin.



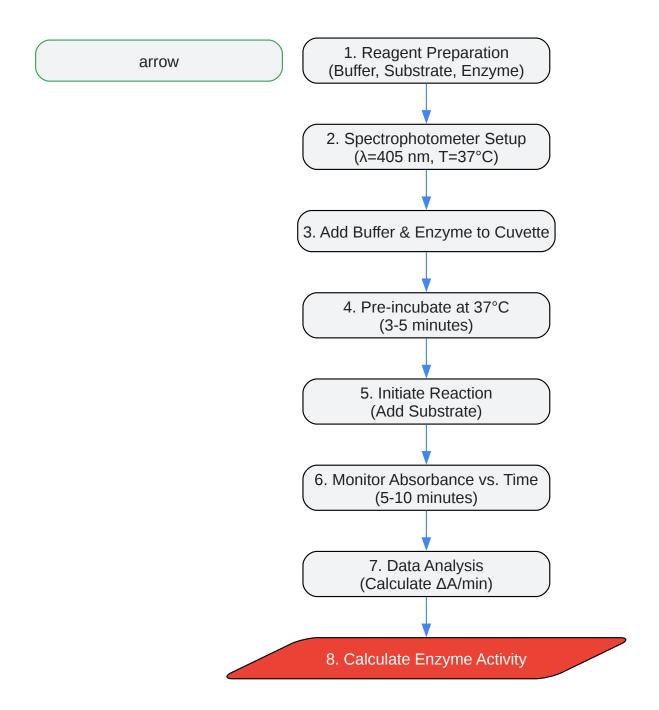
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Caption: Chymotrypsin binds and cleaves the substrate to release p-nitroaniline (pNA).



Experimental Workflow: Kinetic Assay

The following workflow diagram outlines the key steps of the initial rate (kinetic) chymotrypsin assay.





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Caption: Step-by-step workflow for the kinetic chymotrypsin activity assay.

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